2,6,10,15,19,23-二十六烷-d62

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

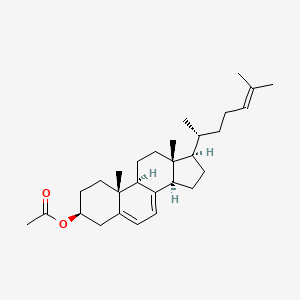

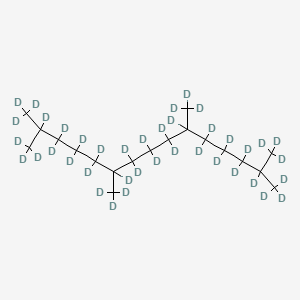

2,6,10,15,19,23-HEXAMETHYLTETRACOSANE-D62, also known as Squalane, is a saturated hydrocarbon that contains not less than 97.0% and not more than 102.0% of 2,6,10,15,19,23-hexamethyltetracosane . It is used as an emollient and moisturizer in cosmetic applications .

Synthesis Analysis

Squalane is obtained either by hydrogenation of squalene, an aliphatic triterpene derived from certain fish oils, particularly shark liver oil, or from β-farnesene, a fermentation product of plant sugars .Molecular Structure Analysis

The molecular formula of 2,6,10,15,19,23-HEXAMETHYLTETRACOSANE-D62 is C30D62 .Chemical Reactions Analysis

Among several bacterial species, only two mycobacterial isolates, Mycobacterium fortuitum strain NF4 and the new isolate Mycobacterium ratisbonense strain SD4, were capable of utilizing the multiply branched hydrocarbon squalane (2,6,10,15,19,23-hexamethyltetracosane) and its analogous unsaturated hydrocarbon squalene as the sole carbon source for growth .Physical And Chemical Properties Analysis

The molar mass of 2,6,10,15,19,23-HEXAMETHYLTETRACOSANE-D62 is 422.826 . It has a density of 0.81 g/mL at 25 °C .科学研究应用

Vaccine Adjuvants

Microfluidized squalenes, including squalane, have been investigated as vaccine adjuvants. They stimulate both humoral and cellular immune responses, making them valuable components in vaccine formulations .

Triboluminescent Materials

Squalane derivatives have been used in the synthesis of triboluminescent (TL) materials. For example, Europium dibenzoylmethide triethylammonium, a bright TL material, can be synthesized using squalane as a solvent .

Lubricants and Surfactants

Squalane acts as a lubricant for fatty acid surfactant films adsorbed on iron oxide surfaces. Its lubricating properties contribute to reducing friction and wear in various applications .

Dielectrophoretic Studies

Researchers have investigated the dielectrophoretic deformation of thin liquid films of squalane. Understanding its behavior under an electric field can have implications in microfluidics and other related fields .

未来方向

Squalane has been used as a solvent in the synthesis of Europium dibenzoylmethide triethylammonium, the brightest known triboluminescent material . It has also been used as a lubricant for fatty acid surfactant films adsorbed on iron oxide surfaces . These applications suggest potential future directions for the use of 2,6,10,15,19,23-HEXAMETHYLTETRACOSANE-D62.

属性

| { "Design of the Synthesis Pathway": "The synthesis of 2,6,10,15,19,23-HEXAMETHYLTETRACOSANE-D62 can be achieved through a multi-step synthetic pathway that involves the selective deuteration of specific carbon atoms in the parent compound, 2,6,10,15,19,23-hexamethyltetracosane.", "Starting Materials": [ "2,6,10,15,19,23-hexamethyltetracosane", "Deuterium oxide (D2O)", "Deuterated reagents" ], "Reaction": [ "Step 1: Selective deuteration of carbon atoms in 2,6,10,15,19,23-hexamethyltetracosane can be achieved by treating the compound with deuterium oxide (D2O) in the presence of a deuterated catalyst.", "Step 2: The deuterated compound is then purified through a series of chromatography steps to remove any unreacted starting materials and impurities.", "Step 3: The purified deuterated compound is then subjected to further reactions with deuterated reagents to selectively deuterate other carbon atoms in the compound until the desired level of deuteration is achieved.", "Step 4: The final product, 2,6,10,15,19,23-HEXAMETHYLTETRACOSANE-D62, is then purified and characterized using various spectroscopic techniques." ] } | |

CAS 编号 |

16514-83-3 |

产品名称 |

2,6,10,15,19,23-HEXAMETHYLTETRACOSANE-D62 |

分子式 |

C30H62 |

分子量 |

485.204 |

IUPAC 名称 |

1,1,1,2,3,3,4,4,5,5,6,7,7,8,8,9,9,10,11,11,12,12,13,13,14,14,15,16,16,17,17,18,18,19,20,20,21,21,22,22,23,24,24,24-tetratetracontadeuterio-2,6,10,15,19,23-hexakis(trideuteriomethyl)tetracosane |

InChI |

InChI=1S/C30H62/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4/h25-30H,9-24H2,1-8H3/i1D3,2D3,3D3,4D3,5D3,6D3,7D3,8D3,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D,26D,27D,28D,29D,30D |

InChI 键 |

PRAKJMSDJKAYCZ-SMFALFTRSA-N |

SMILES |

CC(C)CCCC(C)CCCC(C)CCCCC(C)CCCC(C)CCCC(C)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![dimethyl (2S)-2-[[(2S)-2-(decanoylamino)-5-methoxy-5-oxopentanoyl]amino]pentanedioate](/img/structure/B579069.png)

![2-[(1S,2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-5-(diaminomethylideneamino)-3,4,6-trihydroxycyclohexyl]guanidine](/img/structure/B579075.png)